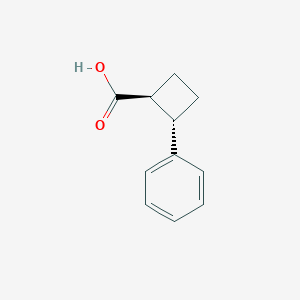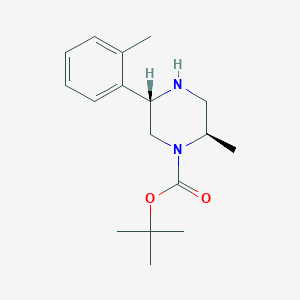
Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Methyl and o-Tolyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and o-tolyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the piperazine ring or the carboxylate group, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2R,5S)-2-methyl-5-phenylpiperazine-1-carboxylate: Similar structure but with a phenyl group instead of an o-tolyl group.
tert-Butyl (2R,5S)-2-methyl-5-(m-tolyl)piperazine-1-carboxylate: Similar structure but with an m-tolyl group instead of an o-tolyl group.
tert-Butyl (2R,5S)-2-methyl-5-(p-tolyl)piperazine-1-carboxylate: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the o-tolyl group. This configuration may confer distinct biological activity and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C17H26N2O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
tert-butyl (2R,5S)-2-methyl-5-(2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-12-8-6-7-9-14(12)15-11-19(13(2)10-18-15)16(20)21-17(3,4)5/h6-9,13,15,18H,10-11H2,1-5H3/t13-,15-/m1/s1 |
InChI-Schlüssel |
QNGABPSYAYGSHX-UKRRQHHQSA-N |
Isomerische SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C2=CC=CC=C2C |
Kanonische SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


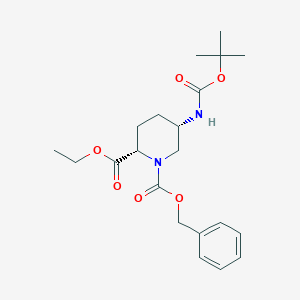
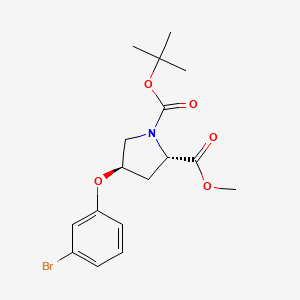

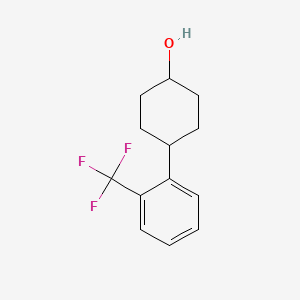
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
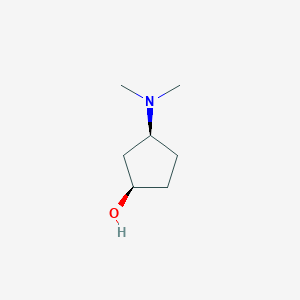
![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
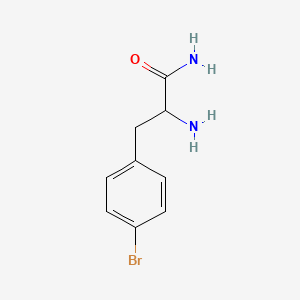
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
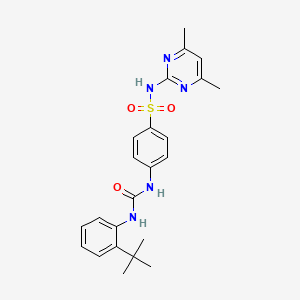
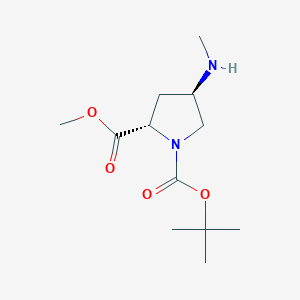
![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)
